Antifungal Activity Profile: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde vs. 3-(4-Nitrophenyl)- and 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde
In a direct enzyme inhibition assay against Candida albicans, 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde demonstrated a 50% inhibition concentration of 4.0 mM [1]. This activity is markedly lower (i.e., weaker) than that of the 4-nitro analog, 3-(4-nitrophenyl)isoxazole-5-carbaldehyde (0.42 mM), and the 3-chloro analog, 3-(3-chlorophenyl)isoxazole-5-carbaldehyde (0.625 mM) [2][3]. The 9.5-fold difference in inhibitory concentration compared to the 4-nitro analog and 6.4-fold difference compared to the 3-chloro analog are statistically significant and highlight the critical influence of the 4-fluoro substituent on antifungal potency.
| Evidence Dimension | Enzyme Inhibition (50% Inhibition Concentration) |
|---|---|
| Target Compound Data | 4.0 mM |
| Comparator Or Baseline | 3-(4-nitrophenyl)isoxazole-5-carbaldehyde: 0.42 mM; 3-(3-chlorophenyl)isoxazole-5-carbaldehyde: 0.625 mM |
| Quantified Difference | 9.5-fold weaker vs. 4-nitro analog; 6.4-fold weaker vs. 3-chloro analog |
| Conditions | Enzyme inhibition assay against Candida albicans (EC 3.4.21.10, acrosin), pH 8.0, 37°C |
Why This Matters
This quantitative data is essential for researchers selecting the correct isoxazole-5-carbaldehyde for SAR studies, as the 4-fluoro substitution yields a specific, moderate potency that may be advantageous for avoiding off-target effects or for use as a less toxic comparator in antifungal drug development.
- [1] BRENDA Enzyme Database. Ligand: 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (ID: 129439). https://brenda-enzymes.de/ligand.php?brenda_ligand_id=129439. View Source
- [2] BRENDA Enzyme Database. Ligand: 3-(4-nitrophenyl)isoxazole-5-carbaldehyde (ID: 58418). https://brenda-enzymes.de/ligand.php?brenda_ligand_id=58418. View Source
- [3] BRENDA Enzyme Database. Ligand: 3-(3-chlorophenyl)isoxazole-5-carbaldehyde (ID: 129431). https://brenda-enzymes.de/ligand.php?brenda_ligand_id=129431. View Source
